

Application Notes and Protocols for JTP-117968 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JTP-117968

Cat. No.: B15609576

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Introduction

JTP-117968 is a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM).[1][2] It has demonstrated a promising therapeutic profile by exhibiting significant anti-inflammatory effects while having a reduced risk of the side effects commonly associated with classic glucocorticoids.[3][4] The mechanism of action of **JTP-117968** is centered on its ability to selectively modulate the glucocorticoid receptor (GR). Glucocorticoids exert their effects through two primary mechanisms: transrepression (TR) and transactivation (TA).[3][4] The anti-inflammatory properties of glucocorticoids are largely attributed to TR, whereas the undesirable side effects, such as osteoporosis and diabetes, are primarily mediated by TA.[3][4] **JTP-117968** shows partial TR activity with markedly low TA activity, leading to an improved dissociation between its anti-inflammatory effects and its side effects.[2]

These application notes provide a summary of the in vivo dosages and experimental protocols for **JTP-117968** in commonly used mouse models of inflammation.

Data Presentation: In Vivo Dosage and Efficacy

The following table summarizes the effective dosages of **JTP-117968** in various mouse models as reported in preclinical studies.

Mouse Model	Mouse Strain	Administration Route	Dosage	Dosing Schedule	Key Findings	Reference
Lipopolysaccharide (LPS) Challenge	BALB/c	Oral	30 mg/kg and 100 mg/kg	Single dose	Significantly reduced plasma levels of tumor necrosis factor α (TNF α). [3] [4]	Kurimoto et al., 2021 [3]
Collagen-Induced Arthritis (CIA)	DBA/1J	Oral	10 mg/kg and 30 mg/kg	Once daily	Suppressed the development of arthritis, with an ED50 value of approximately 10 mg/kg. [4]	Kurimoto et al., 2021 [3]
Bone Mineral Density (BMD) Assessment	C57BL/6J	Oral	3 mg/kg, 10 mg/kg, and 30 mg/kg	Once daily for 28 days	Did not significantly alter bone mineral density in the femur, unlike prednisolone. [5]	Kurimoto et al., 2021 [3]

Experimental Protocols

Lipopolysaccharide (LPS) Challenge Model

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

- **JTP-117968**
- Vehicle (e.g., 0.5% methylcellulose)
- Lipopolysaccharide (LPS) from Escherichia coli
- Male BALB/c mice
- Saline
- Anesthesia
- Blood collection supplies

Procedure:

- Acclimatize male BALB/c mice for at least one week before the experiment.
- Administer **JTP-117968** orally at the desired doses (e.g., 30 mg/kg and 100 mg/kg). A vehicle control group should be included.
- One hour after the administration of **JTP-117968** or vehicle, inject LPS (e.g., 0.5 mg/kg) intraperitoneally to induce an inflammatory response.
- At 1.5 hours after the LPS injection, collect blood samples from the mice under anesthesia.
- Centrifuge the blood samples to separate the plasma.
- Measure the concentration of TNF α in the plasma using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

- Analyze the data to determine the effect of **JTP-117968** on TNF α production.

Collagen-Induced Arthritis (CIA) Model

This is a widely used model for rheumatoid arthritis to assess the therapeutic efficacy of anti-inflammatory compounds.

Materials:

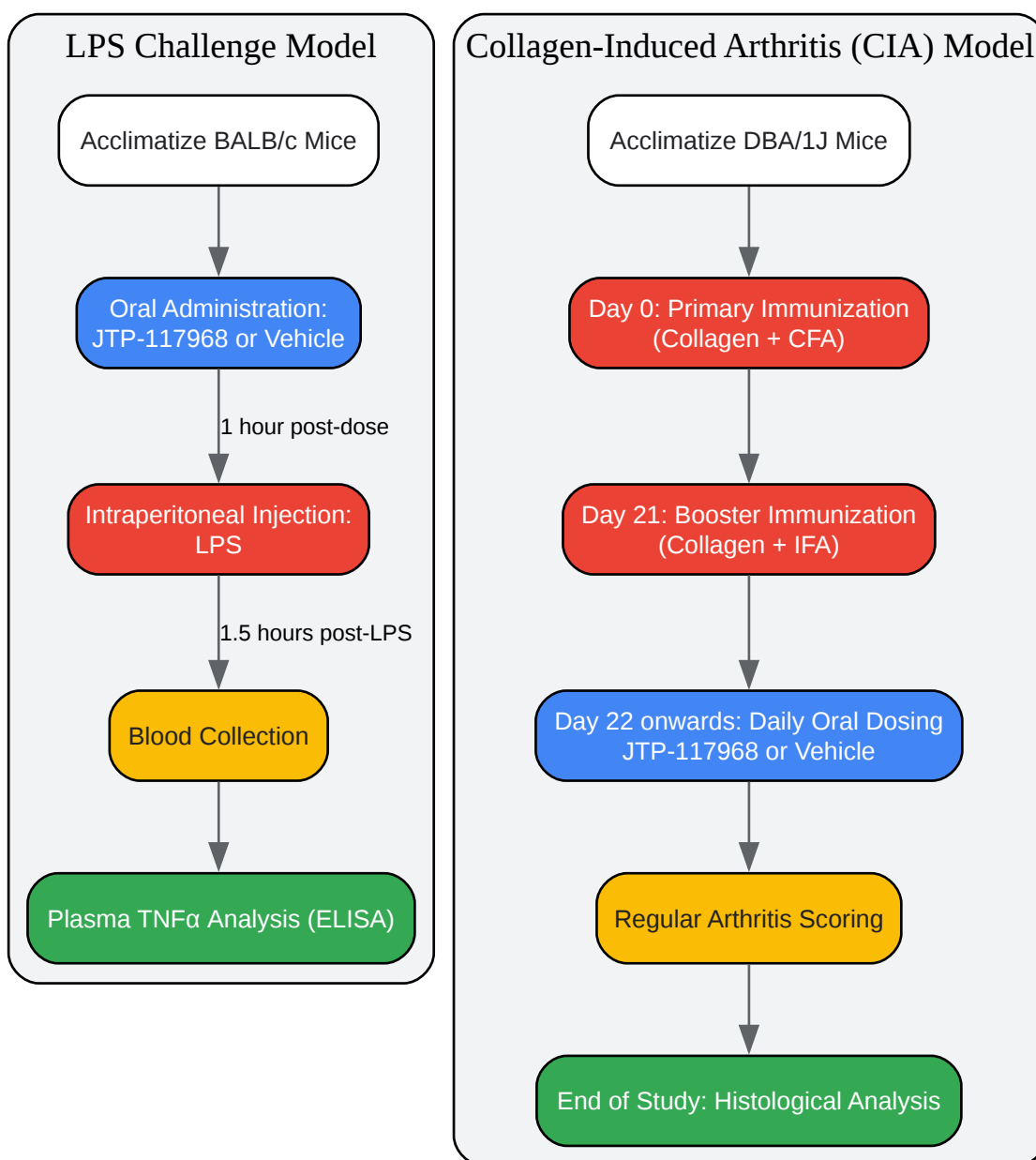
- **JTP-117968**
- Vehicle (e.g., 0.5% methylcellulose)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Male DBA/1J mice
- Syringes and needles

Procedure:

- Acclimatize male DBA/1J mice for at least one week.
- On day 0, immunize the mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
- On day 21, provide a booster immunization with an emulsion of bovine type II collagen and IFA.
- Begin oral administration of **JTP-117968** (e.g., 10 mg/kg and 30 mg/kg) or vehicle once daily from day 22.
- Monitor the mice regularly for the development and severity of arthritis. Score the arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).

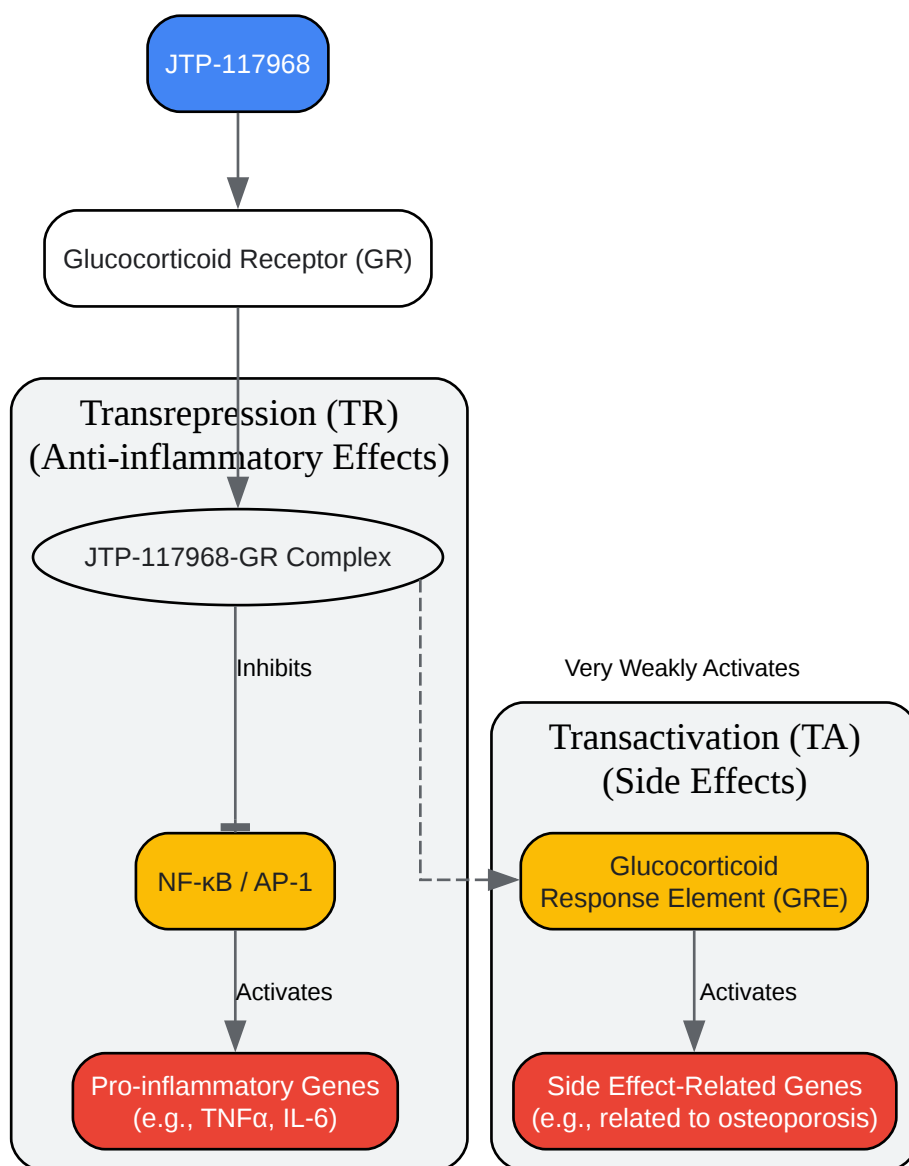
- Continue treatment and scoring for a predetermined period (e.g., up to day 36).^[4]
- At the end of the study, mice can be euthanized, and joint tissues can be collected for histological analysis.
- Analyze the arthritis scores to evaluate the effect of **JTP-117968** on the progression of the disease.

Mandatory Visualization



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Caption: Experimental workflows for LPS challenge and CIA mouse models.



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Caption: Simplified signaling pathway of **JTP-117968**.

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